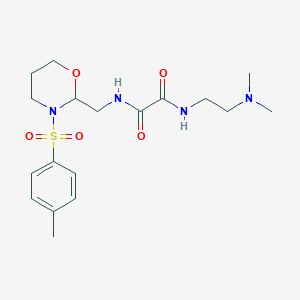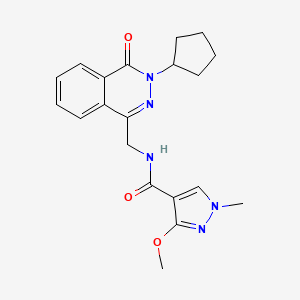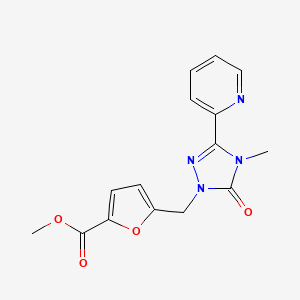
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C12H13N5O5 and its molecular weight is 307.266. The purity is usually 95%.
The exact mass of the compound N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Evaluation
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide and its derivatives have been evaluated for antimicrobial activity. Compounds similar to this have shown good activity against bacterial and fungal strains, as reported by Marri et al. (2018) and Hui et al. (2002) (Marri, Kakkerla, Murali Krishna, & Rajam, 2018); (Hui, Chu, Zhang, Wang, & Zhang, 2002).
NMR Study and Structural Analysis
An NMR study of a novel 1,3,4-oxadiazole derivative containing benzimidazole moiety, related to the compound , was conducted by Ying-jun (2012). The study focused on determining the structure and tautomeric ratios of isomers (Ying-jun, 2012).
Use in Energetic Materials
The compound and its derivatives have applications in the synthesis of insensitive energetic materials. Yu et al. (2017) synthesized derivatives based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for use as insensitive energetic materials, indicating potential applications in explosives and propellants (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
Pharmacological Evaluation for Cancer Treatment
Panchal, Rajput, and Patel (2020) designed and synthesized oxadiazole derivatives, including those related to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide, as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1) for small lung cancer treatment (Panchal, Rajput, & Patel, 2020).
Anti-Inflammatory Properties
A process for preparing compounds with anti-inflammatory properties, using 3-amino-5-methylisoxazole, was disclosed by Matson (1990). This indicates potential applications in treating inflammation (Matson, 1990).
Lithiation in Chemical Synthesis
Research by Micetich (1970) on the lithiation of methyl-substituted isoxazoles, oxadiazoles, and thiadiazoles suggests potential applications of the compound in advanced chemical synthesis processes (Micetich, 1970).
Eigenschaften
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O5/c1-7-4-8(15-21-7)11-14-10(22-16-11)5-13-9(18)6-17-2-3-20-12(17)19/h4H,2-3,5-6H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWGTNACAKMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methoxybenzoate](/img/structure/B2810054.png)




![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)


![(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2810067.png)
![N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2810071.png)
![1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2810072.png)
![2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2810074.png)
